2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a 1,2,4-thiadiazine ring core with a 1,1-dioxido moiety, a butyl substituent at the 4-position, and a thioacetamide linker connected to a 3-fluoro-4-methylphenyl group. The 1,2,4-thiadiazine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The 1,1-dioxido group enhances polarity and stability, while the butyl chain and fluorinated aryl group influence lipophilicity and bioavailability. Structural analogs of this compound have been explored for diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-15-10-9-14(2)16(21)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGAMJCYWRSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin secretion in pancreatic cells and controlling the relaxation of smooth muscle cells.
Mode of Action
The compound acts as an opener of ATP-sensitive potassium channels . It binds to these channels and induces a conformational change that allows potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, inhibiting the release of insulin in pancreatic cells and causing relaxation in smooth muscle cells.
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects several biochemical pathways. In pancreatic cells, it inhibits the release of insulin, impacting glucose metabolism. In smooth muscle cells, it leads to relaxation, affecting vascular tone and blood pressure regulation.
Pharmacokinetics
The compound’s potency and selectivity suggest it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of insulin secretion in pancreatic cells and the relaxation of smooth muscle cells. This could potentially be used to treat conditions like diabetes and hypertension, although more research is needed to confirm these effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect how the compound interacts with its targets and how effective it is
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features and reported activities of closely related compounds:
Key Observations:
Core Heterocycle Variations: The target compound and its chloro-substituted analog () share the 1,2,4-thiadiazine core, whereas and derivatives utilize benzo[e][1,2]thiazin and 1,2-benzothiazole cores, respectively.
Substituent Effects :
- Fluoro vs. Chloro : The target compound’s 3-fluoro-4-methylphenyl group may improve metabolic stability and membrane permeability compared to the 3-chloro-2-methylphenyl analog (), as fluorine’s electronegativity and smaller atomic radius reduce steric hindrance .
- Phenyl Group Positioning : The antidiabetic agent () features a 2-bromophenyl group, suggesting that electron-withdrawing substituents at specific positions may enhance enzyme inhibition. In contrast, the target’s 3-fluoro-4-methylphenyl group combines moderate electronegativity with lipophilicity, which could optimize receptor binding .
Pharmacological Activities :
- The benzothiazole derivative () demonstrates anticancer activity, likely due to the 4-methylpiperazine moiety, which enhances solubility and cellular uptake. The target compound’s butyl chain and fluorinated aryl group may similarly influence pharmacokinetics, though its specific activity remains uncharacterized .
Synthetic Pathways :
- Coupling reactions (e.g., thiol-amide linkages in and ) and nucleophilic substitutions (e.g., piperazine incorporation in ) are common synthetic strategies for such derivatives. The target compound likely employs analogous methods, given its structural similarity to ’s analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
